molecular formula C13H15FN2S B2600074 5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol CAS No. 1505736-18-4

5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol

Cat. No. B2600074
CAS RN: 1505736-18-4
M. Wt: 250.34
InChI Key: ATBGMFSQSUAWNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol” is a chemical compound that has gained interest in several scientific fields. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Corrosion Inhibition

Synthesis and Corrosion Inhibition Properties

Compounds structurally related to "5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol" have been synthesized and assessed for their ability to inhibit corrosion of mild steel in acidic environments. These compounds, including 1,3,4-oxadiazole derivatives with benzimidazole moieties, have shown significant corrosion inhibition properties. Their effectiveness is attributed to the formation of a protective layer on the metal surface, demonstrating mixed type inhibition behavior. The adsorption characteristics of these inhibitors were described by the Langmuir adsorption isotherm, suggesting a combination of physisorption and chemisorption mechanisms (P. Ammal, M. Prajila, A. Joseph, 2018).

Crystal Structure Analysis

Structural and Crystallographic Studies

Related compounds, including ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, have been synthesized and their crystal structures analyzed. These studies provide insights into the intermolecular interactions crucial for crystal packing, highlighting the role of strong hydrogen bonds. Such analyses can inform the design and synthesis of novel compounds with tailored properties (K. Y. Yeong, Tze Shyang Chia, C. Quah, S. Tan, 2018).

Antimicrobial and Biological Activities

Microwave Synthesis and Antibacterial Activity

Compounds bearing the 1,3,4-oxadiazole moiety, synthesized using microwave-assisted techniques, have shown promising antibacterial activity. This suggests potential applications in developing new antimicrobial agents. The structure-activity relationships of these compounds can guide the development of more effective therapeutics (Z. H. Abood, Hayder Raheem Ali, Hussein Ali Qabel, 2019).

Drug Design and Molecular Docking

Drug-likeness and Molecular Docking Studies

Novel thiazole derivatives have been synthesized and assessed for their potential as drug candidates against SARS-CoV-2 main protease (Mpro) through structural elucidation, density functional theory (DFT) studies, and molecular docking simulations. These studies evaluate the drug-likeness and potential inhibitory activity of compounds, demonstrating the importance of noncovalent interactions in drug design (Lohith Tumakuru Nagarajappa et al., 2022).

properties

IUPAC Name

4-ethyl-3-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2S/c1-3-12-8-15-13(17)16(12)9(2)10-4-6-11(14)7-5-10/h4-9H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGMFSQSUAWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=S)N1C(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.